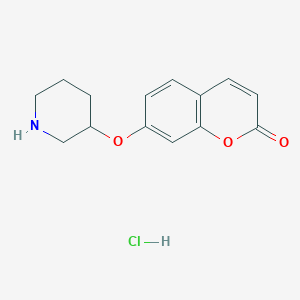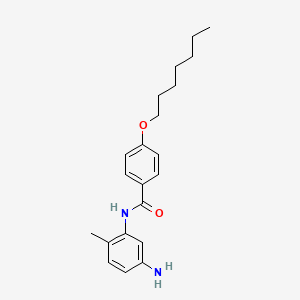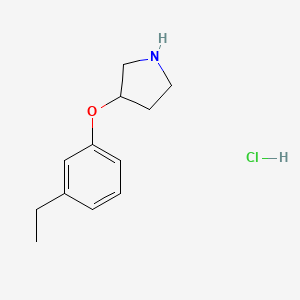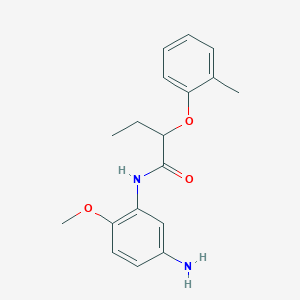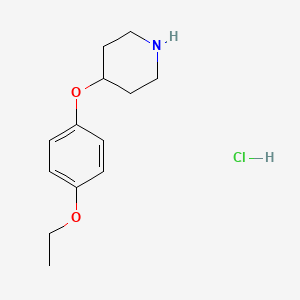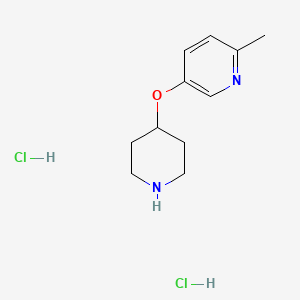![molecular formula C11H15Cl2NO B1388781 3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-31-4](/img/structure/B1388781.png)
3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
“3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2NO . It has a molecular weight of 248.15 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the sources I found. The molecular weight is known to be 248.15 .Scientific Research Applications
3-CBP-HCl is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, and as a catalyst in organic reactions. Additionally, it has been used in the synthesis of drugs and other biologically active compounds, such as antiviral agents.
Mechanism of Action
The mechanism of action of 3-CBP-HCl is not well understood. However, it is believed that the compound acts as a proton donor, and can be used to facilitate the transfer of protons from one molecule to another. This can be used to catalyze certain organic reactions, such as the formation of carbon-carbon bonds. Additionally, the compound can act as a Lewis acid, which can be used to promote the formation of certain types of chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CBP-HCl have not been extensively studied. However, it is believed that the compound may have some effects on the body, such as an increase in the activity of certain enzymes. Additionally, it has been suggested that the compound may have some anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The use of 3-CBP-HCl in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and can be used in a variety of chemical reactions. Additionally, it can be used as a catalyst to facilitate the formation of certain types of chemical bonds. However, the compound can be toxic if inhaled or ingested, and should be handled with caution.
Future Directions
There are several potential future directions for research involving 3-CBP-HCl. First, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of the compound in the synthesis of drugs and other biologically active compounds. Finally, further research could be conducted to explore the potential uses of the compound as a catalyst in organic reactions.
properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYDFLMCKJLJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1388700.png)
![Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1388701.png)

